Product packaging for 5-Ethyl-2'-deoxyuridine-d5(Cat. No.:)

5-Ethyl-2'-deoxyuridine-d5

Cat. No.: B13849807
M. Wt: 261.29 g/mol
InChI Key: XACKNLSZYYIACO-RRENTEGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2'-deoxyuridine-d5 , with a molecular formula of C 11 H 11 D 5 N 2 O 5 and a molecular weight of 261.29 g/mol, is a deuterium-labelled isotopologue of 5-Ethyl-2'-deoxyuridine (CAS 15176-29-1) . This compound serves as a critical modulator for studying the antitumor action and pharmacokinetics of 5-Fluorouracil (5-FU), a potent antineoplastic agent . It is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC) and in the research and development of pharmaceutical drugs, providing essential data for metabolic studies and quantitative analysis . As a stable isotope-labeled internal standard, it enables highly accurate and reliable measurements in mass spectrometry-based assays, helping researchers to precisely track the absorption, distribution, metabolism, and excretion of related compounds. The product is a solid and should be stored refrigerated between 2-8°C under an inert atmosphere due to its hygroscopic nature . This chemical is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O5 B13849807 5-Ethyl-2'-deoxyuridine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O5

Molecular Weight

261.29 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,2-pentadeuterioethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1/i1D3,2D2

InChI Key

XACKNLSZYYIACO-RRENTEGDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 5 Ethyl 2 Deoxyuridine D5 and Analogs

Isotope-Specific Synthetic Pathways for Deuterium (B1214612) Incorporation at the 5-Ethyl Position

5-Ethyl-2'-deoxyuridine-d5 (Edoxudine-d5) is the deuterium-labeled form of 5-Ethyl-2'-deoxyuridine. medchemexpress.com While specific, proprietary synthesis methods for the d5-labeled compound are not always detailed in public literature, the incorporation of deuterium at the 5-ethyl position can be achieved through established chemical strategies.

One plausible and efficient method involves the use of a deuterated starting material. The synthesis would likely begin with a suitable pyrimidine (B1678525) precursor, such as 5-iodo-2'-deoxyuridine, which can then be coupled with a deuterated ethyl group. A common method for forming such carbon-carbon bonds is a palladium-catalyzed cross-coupling reaction. For instance, using ethyl-d5 magnesium bromide or a similar organometallic reagent containing a fully deuterated ethyl group (CD₃CD₂) would introduce the d5-ethyl moiety directly onto the pyrimidine ring.

Another established strategy that could be adapted for deuteration is the reduction of a precursor. The synthesis of the non-deuterated analog, 5-ethyl-2'-deoxyuridine, has been achieved by the catalytic hydrogenation of 5-vinyl-2'-deoxyuridine (B1214878). jenabioscience.com By analogy, a catalytic reduction of 5-vinyl-2'-deoxyuridine using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) would be expected to yield 5-(ethyl-d2)-2'-deoxyuridine. To achieve the d5 labeling, one would need to start with a deuterated vinyl precursor or employ more complex multi-step pathways.

Furthermore, direct H-D exchange reactions offer another route. Efficient, base-selective H-D exchange has been demonstrated for various nucleosides using a Pd/C catalyst system with deuterium oxide (D₂O) under a hydrogen atmosphere at elevated temperatures. clockss.org This method avoids the need for expensive deuterium gas and can achieve high levels of deuterium incorporation on the base moiety under neutral conditions. clockss.org

Plausible Synthetic Strategies for Deuterium Labeling

Strategy Precursors Reagents Product
Coupling with Deuterated Reagent 5-iodo-2'-deoxyuridine Ethyl-d5-magnesium bromide, Palladium catalyst This compound
Catalytic Deuteration 5-vinyl-2'-deoxyuridine Deuterium gas (D₂), Pd/C 5-(ethyl-d2)-2'-deoxyuridine
H-D Exchange 5-Ethyl-2'-deoxyuridine D₂O, Pd/C, H₂ 5-Ethyl-2'-deoxyuridine-dx (site-specific)

Methodologies for Preparing Related 5-Ethyl-2'-deoxyuridine Derivatives and Prodrugs in Research Contexts

The development of derivatives and prodrugs of 5-Ethyl-2'-deoxyuridine (EDU) is an active area of research, aimed at improving properties such as bioavailability and target specificity. A variety of synthetic methodologies have been employed to create a diverse range of analogs.

A significant class of derivatives are the 5-alkynyl-2'-deoxyuridines . These compounds are typically synthesized via a Sonogashira coupling reaction. medchemexpress.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, 5-iodo-2'-deoxyuridine is a common starting material, which is reacted with various alkynes (e.g., cyclopropylacetylene, 1-ethynyl-1-cyclohexanol) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst to yield the desired 5-alkynyl derivative. medchemexpress.com This method has been used to produce a series of analogs with different alkyne substituents in high yields (76–94%). medchemexpress.commedchemexpress.com

Prodrugs are another important category, designed to release the active EDU molecule in vivo. One approach involves modification at the 5,6-double bond of the pyrimidine ring. For example, diastereomers of 5-ethyl-5-halo-6-alkoxy-5,6-dihydro-2'-deoxyuridines have been synthesized by the regiospecific addition of reagents like BrOEt or XOMe (where X = Br, Cl) to the olefinic bond of EDU. jenabioscience.commit.edu Esterification of the hydroxyl groups on the deoxyribose sugar is another prodrug strategy. The synthesis of 5'-O-valeryl and 3',5'-di-O-valeryl derivatives of a 5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-2'-deoxyuridine prodrug was achieved by reaction with valeryl chloride. jenabioscience.com

Carbocyclic analogues , where the furanose oxygen of the deoxyribose ring is replaced by a methylene (B1212753) group, have also been synthesized. nih.gov One synthetic route involves the reaction of lithium dimethylcuprate with the carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine dibenzoate. nih.gov Another approach is based on a palladium-copper catalyzed coupling reaction to first synthesize the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113), which can then be further modified. nih.gov

Summary of Synthetic Methodologies for EDU Derivatives and Prodrugs

Derivative/Prodrug Type Key Reaction Starting Material Example Product Example Reference(s)
5-Alkynyl Derivatives Sonogashira Coupling 5-iodo-2'-deoxyuridine 5-(Cyclopropylethynyl)-2'-deoxyuridine medchemexpress.com
5,6-Dihydro Prodrugs Regiospecific addition to olefinic bond 5-Ethyl-2'-deoxyuridine (EDU) (+)-Trans-(5R,6R)-5-bromo-6-ethoxy-5,6-dihydro-2'-deoxyuridine mit.edu
Ester Prodrugs Esterification (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-2'-deoxyuridine (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-5′-O-valeryl-2′-deoxyuridine jenabioscience.com
Carbocyclic Analogs Cuprate reaction or Pd/Cu coupling Carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine dibenzoate Carbocyclic analogue of 5-ethyl-2'-deoxyuridine nih.gov

Radiochemical Synthesis of Labeled 5-Ethyl-2'-deoxyuridine Analogs for Tracer Studies

Radiolabeled analogs of 5-Ethyl-2'-deoxyuridine are indispensable tools for studying its biodistribution, metabolism, and incorporation into DNA. pharmaffiliates.comresearchgate.net Various isotopes, primarily Carbon-14 (¹⁴C) and radioiodine (e.g., ¹²⁵I), have been incorporated into EDU and its derivatives for use as tracers in research.

The synthesis of ¹⁴C-labeled EDU has been reported starting from [¹⁴C]BaCO₃. jenabioscience.com A more direct multi-step synthesis involved starting with [4-¹⁴C]2′-deoxyuridine. jenabioscience.com This precursor was converted to its 5-chloromercuri adduct, which then reacted with ethylene (B1197577) in the presence of a palladium catalyst to yield a mixture of [4-¹⁴C]5-(1-methoxyethyl)- and [4-¹⁴C]5-vinyl-2′-deoxyuridine. Subsequent hydrogenation of this mixture yielded the desired [4-¹⁴C]5-ethyl-2′-deoxyuridine with a radiochemical yield of 61.5% from the labeled deoxyuridine starting material. jenabioscience.com Additionally, [2-¹⁴C]5-ethyl-2'-deoxyuridine has been synthesized for use in DNA incorporation studies. pharmaffiliates.com

Radiolabeled prodrugs have also been synthesized to study their conversion to the active drug in vivo. For instance, [4-¹⁴C]-labeled diastereomers of 5-bromo-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine ([4-¹⁴C]-BMEDU) were prepared in 21-25% radiochemical yield by the direct addition of methyl hypobromite (B1234621) to the double bond of [4-¹⁴C]-EDU. researchgate.net

While not a direct analog of EDU, the synthesis of other radiolabeled nucleosides provides insight into relevant techniques. For example, 5-¹²⁵I-iodo-4'-thio-2'-deoxyuridine (¹²⁵I-ITdU) was synthesized via a destannylation reaction of its trimethylstannyl precursor, a common method for radioiodination. Similarly, a technetium-99m labeled thymidine (B127349) analog ([⁹⁹ᵐTc]-NMdU) was synthesized for potential use in SPECT imaging, highlighting methods for labeling nucleosides with metallic radioisotopes for diagnostic purposes.

Examples of Radiolabeled EDU Analogs and Related Tracers

Compound Radioisotope Synthetic Precursor Synthetic Method Reference(s)
[4-¹⁴C]5-Ethyl-2'-deoxyuridine ¹⁴C [4-¹⁴C]2'-deoxyuridine Palladation, reaction with ethylene, hydrogenation jenabioscience.com
[2-¹⁴C]5-Ethyl-2'-deoxyuridine ¹⁴C Not specified Not specified pharmaffiliates.com
[4-¹⁴C]-BMEDU ¹⁴C [4-¹⁴C]-EDU Addition of methyl hypobromite researchgate.net
¹²⁵I-ITdU ¹²⁵I (CH₃)₃Sn-TdU Destannylation
[⁹⁹ᵐTc]-NMdU ⁹⁹ᵐTc 5-{2-mercaptoethyl-[2-(2-mercaptolethylamino) ethyl]amino}methyl-2'-deoxyuridine Labeling with ⁹⁹ᵐTc using SnCl₂ as a reducing agent

Advanced Analytical Methodologies Employing 5 Ethyl 2 Deoxyuridine D5 As a Stable Isotope Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of analytes in complex biological matrices due to its high sensitivity and selectivity. rsc.orgnih.gov In this context, 5-Ethyl-2'-deoxyuridine-d5 is invaluable for absolute quantification, which determines the exact amount of a substance in a sample. creative-proteomics.com This is achieved by adding a known quantity of the deuterated standard to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the SIL-IS is used to calculate the analyte's concentration, effectively normalizing for variability. wuxiapptec.com

This isotope dilution mass spectrometry (ID-MS) approach facilitates true and precise absolute quantification of molecules like nucleosides and their analogues. acs.org The methodology is robust, as the SIL-IS and the analyte exhibit nearly identical behavior during extraction, chromatographic separation, and ionization, thus providing a reliable correction for potential variations. wuxiapptec.com

The development of a reliable LC-MS/MS method is an iterative process that requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters. rsc.org The use of a deuterated internal standard like this compound is a critical component of this process. thalesnano.com

Method validation is performed according to stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of the bioanalytical data. nih.govrjptonline.org Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. For instance, a method for phenytoin (B1677684) using a deuterated standard was linear over a range of 60-12000 ng/mL with a correlation coefficient (r²) of 0.9963. rjptonline.orgclearsynth.com

Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is often accepted within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). rjptonline.orgclearsynth.com Intra- and inter-assay precision, measured as the relative standard deviation (RSD), should also typically be within 15%.

Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other components in the sample, such as metabolites or matrix components. myadlm.org

Recovery: Assessing the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A method for phenytoin and its deuterated standard showed recoveries of 87.52% and 86.42%, respectively. rjptonline.orgclearsynth.com

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte. mdpi.com The SIL-IS is crucial here, as it experiences the same matrix effects as the analyte, allowing for accurate correction. wuxiapptec.com

Stability: Testing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Validation ParameterTypical Acceptance CriteriaExample Finding (Phenytoin D10 IS)
Linearity (r²) ≥ 0.990.9963
Accuracy ±15% (±20% at LLOQ)Within accepted limits
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)Intra-assay: 1.6-10.7%; Inter-assay: 4.4-7.8% (similar study) nih.gov
Recovery Consistent and reproducibleAnalyte: 87.52%; IS: 86.42%

This interactive table summarizes typical validation parameters for LC-MS/MS methods using deuterated internal standards, with example data drawn from relevant literature. nih.govrjptonline.orgclearsynth.com

Minimizing variability is paramount for achieving reliable quantitative results. The primary strategy is the use of a stable isotope-labeled internal standard, like this compound, which is considered the gold standard for compensating for analytical variations. rsc.orgscispace.com

Other key strategies include:

Optimizing Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are optimized to efficiently remove interfering substances from the sample matrix. mdpi.com A clean sample extract minimizes matrix effects and improves assay robustness.

Refining Chromatographic Separation: Modifying the liquid chromatography parameters, such as the column type, mobile phase composition, and gradient profile, can separate the analyte of interest from co-eluting matrix components that may cause ion suppression or enhancement. myadlm.org

Sample Dilution: Diluting the sample can reduce the concentration of matrix components introduced into the mass spectrometer, thereby lessening their impact. mdpi.comchromatographyonline.com This approach is only viable if the assay sensitivity is sufficient to detect the diluted analyte. mdpi.com

Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the matrix. It is an effective way to correct for matrix effects but is more labor-intensive. chromatographyonline.com

Post-column Infusion: A constant flow of the standard is introduced after the chromatographic column but before the mass spectrometer to assess and potentially correct for ion suppression or enhancement across the chromatogram. chromatographyonline.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for metabolomics, particularly for the analysis of volatile and thermally stable small molecules. mdpi.comhilarispublisher.com For non-volatile metabolites like nucleosides, chemical derivatization is necessary to increase their volatility and thermal stability for GC analysis. mdpi.com

In GC-MS-based metabolite profiling, deuterated internal standards are crucial for accurate quantification and quality control. lumiprobe.comsigmaaldrich.cn For example, in the analysis of amino acids, deuterated methyl esters of the amino acids are used as internal standards. mdpi.com Similarly, when profiling nucleosides or their analogues, a deuterated standard like this compound would be added to samples before extraction and derivatization.

The workflow typically involves:

Sample Preparation: Addition of the deuterated internal standard to the biological sample (e.g., plasma). plos.org

Extraction: Extraction of the metabolites from the matrix.

Derivatization: Chemical modification (e.g., silylation) to make the analytes suitable for GC.

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer for detection and quantification. hilarispublisher.com

The use of a deuterated standard helps correct for variability in derivatization efficiency and potential analyte degradation during the high-temperature GC analysis. It also compensates for injection volume variations and matrix effects, ensuring the data is reliable for identifying changes in metabolite levels between different biological groups. hilarispublisher.complos.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and studying molecular dynamics. solubilityofthings.com The use of deuterium-labeled compounds like this compound offers several advantages in NMR studies. thalesnano.com

Deuterium (B1214612) (²H) has a nuclear spin of 1, and its resonance frequency is different from that of protons (¹H). In ¹H NMR, replacing a proton with a deuterium atom causes the corresponding signal to disappear from the spectrum. studymind.co.uk This selective "silencing" of signals is a powerful tool for simplifying complex spectra and aiding in signal assignment.

Key applications include:

Structural Elucidation: By comparing the ¹H NMR spectrum of a compound with that of its deuterated isotopologue, specific proton signals can be unambiguously assigned. thalesnano.com

Reaction Mechanism Studies: Deuterium labeling allows researchers to trace the fate of specific hydrogen atoms through a chemical reaction, providing detailed insights into reaction pathways. thalesnano.com

Quantitative D-NMR: For highly deuterated compounds, direct Deuterium NMR (D-NMR) can be used. Since the chemical shifts in D-NMR are very similar to those in ¹H NMR, spectral interpretation is straightforward. D-NMR can be used to determine the degree and position of deuteration within a molecule. sigmaaldrich.com

Protein-Ligand Interactions: Deuterium labeling can be used to study the binding of a drug or metabolite to its target protein, helping to determine binding affinity and the specific site of interaction. clearsynth.com

Chromatographic Separation Techniques Integrated with Isotopic Detection

The effective separation of an analyte from its stable isotope-labeled internal standard and from complex matrix components is fundamental to accurate quantification. Various chromatographic techniques are employed, with the choice depending on the analyte's properties. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique, separating compounds based on their hydrophobicity. For nucleosides like 5-Ethyl-2'-deoxyuridine and its d5-labeled standard, a C18 column is typically used. rjptonline.org The analyte and the SIL-IS have very similar chemical properties and therefore co-elute, meaning they exit the column at nearly the same time. scispace.com This co-elution is ideal because both species experience the same matrix effects at the same time, allowing for accurate correction by the mass spectrometer, which distinguishes them by their mass-to-charge ratio. wuxiapptec.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar and hydrophilic compounds that are poorly retained on reversed-phase columns.

Multi-dimensional Chromatography: In some cases, two-dimensional (2D) LC is used to achieve higher separation power for extremely complex samples. nih.gov

A potential issue in chromatography with deuterated standards is the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier or later than the unlabeled analyte. acs.org This is more common with a higher number of deuterium atoms. If the separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification. myadlm.org Therefore, chromatographic conditions are carefully optimized to ensure co-elution. The use of ¹³C or ¹⁵N labeling is an alternative that generally avoids this issue. acs.org

Ultimately, the integration of a robust chromatographic separation with a mass spectrometer capable of isotopic detection provides a highly specific and sensitive platform for quantitative analysis using standards like this compound. nih.govresearchgate.net

Investigational Biochemical and Cellular Mechanisms of 5 Ethyl 2 Deoxyuridine and Its Deuterated Counterpart

Research into Enzyme Interactions and Modulatory Effects

The biological activity of 5-Ethyl-2'-deoxyuridine is intrinsically linked to its interactions with several key enzymes that play crucial roles in the synthesis and degradation of nucleotides. Its phosphorylated metabolites are central to its mechanism of action.

Studies on Thymidylate Synthase Inhibition

5-Ethyl-2'-deoxyuridine, after intracellular phosphorylation to its monophosphate form (EdUMP), has been investigated as an inhibitor of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication. The inhibition of TS by EdUMP can disrupt the supply of dTMP, thereby impeding DNA synthesis.

The deuteration of the ethyl group in 5-Ethyl-2'-deoxyuridine-d5 is not expected to have a significant primary kinetic isotope effect on the direct binding to thymidylate synthase. However, secondary kinetic isotope effects could subtly influence the conformation and binding affinity of the inhibitor. More importantly, the metabolic processing of the ethyl group, should it occur, would be slowed by deuteration. Theoretical studies on thymidylate synthase have shown that the hydride transfer step in its catalytic mechanism is subject to a significant kinetic isotope effect nih.govnih.gov. While this is related to the enzyme's natural reaction, it highlights the sensitivity of the enzyme to isotopic substitution.

Research on DNA Polymerase Inhibition

The triphosphate form of 5-Ethyl-2'-deoxyuridine (EdUTP) can act as a substrate for DNA polymerases, leading to its incorporation into DNA. This incorporation can subsequently inhibit further DNA synthesis. In vitro studies have demonstrated that the formation of active nucleotides of 5-Ethyl-2'-deoxyuridine is associated with the inhibition of DNA polymerase nih.gov.

For this compound, the primary kinetic isotope effect on the polymerase-mediated incorporation is predicted to be negligible, as the C-D bonds are not directly broken or formed during this process. However, the slightly increased steric bulk and altered vibrational frequencies of the deuterated ethyl group could have minor secondary effects on the efficiency of incorporation.

Competition and Catabolism by Pyrimidine (B1678525) Nucleoside Phosphorylases

Deuteration of the ethyl group in this compound is expected to have a notable impact on its catabolism by pyrimidine nucleoside phosphorylases if the ethyl group itself is a site of metabolic attack (e.g., hydroxylation followed by further oxidation). The breaking of a C-D bond is energetically more demanding than breaking a C-H bond, leading to a slower rate of metabolism. This phenomenon, known as the deuterium (B1214612) kinetic isotope effect, can result in a longer biological half-life and increased exposure to the parent compound.

Enzyme Interaction with 5-Ethyl-2'-deoxyuridine Potential Impact of d5 Deuteration
Thymidylate Synthase Inhibition by the 5'-monophosphate metabolite.Minor secondary kinetic isotope effects on binding affinity.
DNA Polymerase Incorporation of the 5'-triphosphate metabolite into DNA.Negligible primary kinetic isotope effect on incorporation.
Pyrimidine Nucleoside Phosphorylases Catabolism to 5-ethyluracil (B24673).Slower rate of catabolism if the ethyl group is metabolized, leading to a longer half-life (Deuterium KIE).

Modulation of Deoxycytidine Triphosphate (dCTP) Biosynthesis Pathway

While direct studies on the modulation of the deoxycytidine triphosphate (dCTP) biosynthesis pathway by 5-Ethyl-2'-deoxyuridine are not extensively detailed in the provided context, it is plausible that perturbations in the pyrimidine nucleotide pool caused by its activity could have feedback effects on this pathway. For instance, the inhibition of thymidylate synthase can lead to an imbalance in deoxynucleotide triphosphate pools, which can allosterically regulate enzymes such as ribonucleotide reductase, a key enzyme in the synthesis of all dNTPs.

The impact of this compound on this pathway would likely be an indirect consequence of its altered pharmacokinetics and interaction with its primary targets. A longer half-life due to reduced catabolism could lead to a more sustained inhibition of thymidylate synthase, potentially resulting in more pronounced downstream effects on dCTP levels.

Cellular Uptake and Phosphorylation Pathways to Nucleotides in Research Models

The entry of 5-Ethyl-2'-deoxyuridine into cells is mediated by nucleoside transporters, which are responsible for the uptake of natural nucleosides. Once inside the cell, it must be phosphorylated to its mono-, di-, and triphosphate forms to exert its biological activity. This phosphorylation is initiated by thymidine (B127349) kinase nih.gov. The efficiency of this initial phosphorylation step is a critical determinant of its subsequent effects.

Deuterium-Labeled Nucleoside Incorporation into Nucleic Acids in In Vitro Systems

The incorporation of nucleoside analogs into DNA is a key aspect of their mechanism of action. In vitro studies have shown that 5-Ethyl-2'-deoxyuridine can be incorporated into DNA, leading to the inhibition of DNA synthesis nih.gov.

Biotransformation and Metabolic Fate Studies of Deuterated 5-Ethyl-2'-deoxyuridine

The study of drug metabolism is crucial for understanding the efficacy and fate of a therapeutic agent within a biological system. Stable isotope labeling, particularly with deuterium, is a powerful technique used in metabolic studies. The compound this compound, a deuterated analog of 5-Ethyl-2'-deoxyuridine (EDU), serves as a valuable tool for these investigations. The incorporation of deuterium into the ethyl group creates a heavier, more stable molecule whose metabolic fate can be traced with high precision using mass spectrometry.

While specific published studies detailing the complete biotransformation of this compound are limited, its metabolic pathways can be reliably inferred from the extensive research conducted on the non-deuterated parent compound, EDU. The primary metabolic transformations of EDU involve the cleavage of the N-glycosidic bond and the oxidative modification of the 5-ethyl substituent. The use of the d5-labeled analog helps in elucidating these pathways by allowing for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules.

Based on the known metabolic pathways of 5-Ethyl-2'-deoxyuridine, the biotransformation of its d5-labeled counterpart is expected to produce several key deuterated metabolites. The primary routes of metabolism are enzymatic cleavage of the sugar moiety and oxidation of the ethyl group.

The most prominent metabolic process for EDU is the cleavage of the bond between the uracil (B121893) base and the deoxyribose sugar, which results in the formation of 5-ethyluracil (EU). nih.gov Consequently, the primary deuterated metabolite expected from this compound is 5-(ethyl-d5)uracil.

A secondary metabolic pathway involves the oxidation of the ethyl group. Studies have identified 5-(1-hydroxyethyl)-uracil and 5-(1-Hydroxyethyl)-2′-deoxyuridine (HEDU) as metabolites of EDU and its prodrugs. researchgate.net This suggests that cytochrome P450 (CYP) enzymes are involved in this biotransformation. For the deuterated analog, this oxidative process would lead to the formation of 5-(1-hydroxyethyl-d4)-2'-deoxyuridine and its corresponding base, 5-(1-hydroxyethyl-d4)uracil. The loss of one deuterium atom is predicted to occur during the hydroxylation at the C1 position of the ethyl group.

The characterization of these metabolites in a research setting would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which can separate the metabolites and identify them based on their specific mass-to-charge ratios, which are increased due to the presence of deuterium atoms.

Table 1: Predicted Deuterated Metabolites of this compound

Putative Metabolite Name Parent Compound Metabolic Reaction
5-(ethyl-d5)uracil This compound Cleavage of N-glycosidic bond
5-(1-hydroxyethyl-d4)-2'-deoxyuridine This compound Oxidation of the ethyl group

The elucidation of metabolic pathways is often conducted using in vitro systems, such as liver microsomes or hepatocytes, and ex vivo tissue preparations. These systems contain the necessary enzymes to simulate the metabolic processes that occur in vivo.

For this compound, two principal metabolic pathways are anticipated:

N-Glycosidic Bond Cleavage: This reaction is catalyzed by phosphorylase enzymes, which are abundant in the gastrointestinal tract and liver. nih.gov This pathway severs the link between the deuterated pyrimidine base and the deoxyribose sugar, yielding 5-(ethyl-d5)uracil and 2-deoxyribose-1-phosphate. The deuteration of the ethyl group is located distant from the reaction site and is therefore not expected to significantly influence the rate of this enzymatic cleavage.

Oxidation of the Ethyl Group: This pathway is primarily mediated by CYP450 enzymes in the liver. This process hydroxylates the ethyl side chain. The presence of deuterium atoms on the ethyl group is expected to have a significant impact on this pathway due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. As a result, the rate of oxidation of the deuterated ethyl group is predicted to be slower compared to the non-deuterated compound. This slowing of metabolism can be a key point of investigation, as it can potentially alter the pharmacokinetic profile of the parent compound.

In vitro studies using human liver microsomes would be instrumental in confirming the role of specific CYP isoforms in the oxidation of this compound and quantifying the magnitude of the kinetic isotope effect.

Table 2: Summary of Metabolic Pathways for this compound

Metabolic Pathway Key Enzymes Predicted Effect of Deuteration Experimental System
N-Glycosidic Bond Cleavage Thymidine Phosphorylase, Uridine Phosphorylase Minimal effect on reaction rate Liver homogenates, Intestinal tissue preparations

Table of Mentioned Compounds

Compound Name Abbreviation
5-Ethyl-2'-deoxyuridine EDU
This compound -
5-ethyluracil EU
5-(ethyl-d5)uracil -
5-(1-Hydroxyethyl)-2′-deoxyuridine HEDU
5-(1-hydroxyethyl-d4)-2'-deoxyuridine -
5-(1-hydroxyethyl)-uracil -
5-(1-hydroxyethyl-d4)uracil -

Applications of 5 Ethyl 2 Deoxyuridine D5 in Mechanistic Biological Research

Studies on the Modulation of Antitumor Agents, Specifically 5-Fluorouracil, in Pre-clinical Models

Research has extensively investigated the role of 5-Ethyl-2'-deoxyuridine (EtdUrd), the non-deuterated form of the compound of interest, as a modulator of the antitumor agent 5-Fluorouracil (5-FU). These studies have demonstrated that EtdUrd can significantly enhance the therapeutic efficacy of 5-FU in pre-clinical settings, particularly in murine tumor models. nih.gov The insights gained from these studies are directly applicable to understanding the potential mechanistic roles of its deuterated counterpart, 5-Ethyl-2'-deoxyuridine-d5, which would be used as a tracer to further elucidate these interactions.

Elucidation of Pharmacokinetic Modulation Mechanisms in Research Models

Pre-clinical studies have revealed that 5-Ethyl-2'-deoxyuridine can significantly alter the pharmacokinetics of 5-Fluorouracil, leading to a more favorable profile for cancer treatment. When administered prior to 5-FU, EtdUrd has been shown to prolong the plasma concentration and increase the intratumoral concentration of 5-FU. nih.gov This modulation is attributed to the inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. nih.gov

A key study in murine models demonstrated that pretreatment with EtdUrd led to a significant increase in the half-life of 5-FU and a decrease in its catabolite, dihydro-5-fluorouracil. nih.gov The use of this compound in such studies would allow for precise tracing and quantification of the modulator and its metabolites using mass spectrometry, providing a deeper understanding of its metabolic fate and its direct impact on 5-FU metabolism.

Table 1: Pharmacokinetic Modulation of 5-Fluorouracil by 5-Ethyl-2'-deoxyuridine in Murine Models

Pharmacokinetic Parameter5-FU AloneEtdUrd + 5-FUSignificance
Terminal Elimination Half-life of 5-FU (min)114.5171.2P < 0.05
Mean Residence Time of 5-FU (min)Significantly Increased-P < 0.05
Maximal Plasma Concentration of Dihydro-5-fluorouracil (μM)61.0629.70P < 0.01
Intratumoral Concentration of 5-FU (6-96h post-treatment)Baseline34% - 158% Higher-

Data sourced from Kralovanszky et al. nih.gov

Impact on Antitumor Efficacy in Murine Tumor Models

The pharmacokinetic modulation induced by 5-Ethyl-2'-deoxyuridine translates into a significant enhancement of the antitumor efficacy of 5-Fluorouracil in various murine tumor models, such as Colon-26 and Colon-38. nih.gov Studies have shown that the combination of EtdUrd and 5-FU leads to a greater inhibition of tumor growth compared to 5-FU alone. nih.gov This enhanced efficacy is achieved without a proportional increase in toxic side effects, resulting in a substantially improved therapeutic index. nih.gov

The potentiation of 5-FU's antitumor action is attributed to the sustained higher concentrations of 5-FU within the tumor tissue, leading to increased inhibition of thymidylate synthase and enhanced incorporation of 5-FU into RNA. nih.govnih.gov The use of this compound would be invaluable in these studies to precisely track the uptake and retention of the modulator within the tumor and surrounding tissues, correlating its presence with the observed therapeutic effects.

Table 2: Impact of 5-Ethyl-2'-deoxyuridine on the Antitumor Efficacy of 5-Fluorouracil in Murine Colon Tumor Models

Tumor ModelTreatmentTumor Growth InhibitionIncrease in Therapeutic Index
Colon-265-FU AloneBaselineApproximately Threefold
Colon-26EtdUrd + 5-FUSignificantly Enhanced
Colon-385-FU AloneBaselineSignificant Improvement
Colon-38EtdUrd + 5-FUSignificantly Enhanced

Data based on findings from Kralovanszky et al. nih.gov

Investigation of DNA Synthesis and Cell Proliferation using Labeled Nucleoside Analogs

Labeled nucleoside analogs are indispensable tools for studying DNA synthesis and cell proliferation. This compound, as a deuterated thymidine (B127349) analog, is designed for such applications. While specific studies utilizing the d5 variant are not widely published, the principles of its use are well-established through extensive research on its non-deuterated and ethynyl-substituted counterparts, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

Tracing De Novo DNA Synthesis via Isotope Incorporation

The fundamental principle behind using labeled nucleoside analogs is their incorporation into newly synthesized DNA during the S-phase of the cell cycle. As a thymidine analog, this compound would be taken up by proliferating cells and incorporated into their DNA in place of thymidine. The deuterium (B1214612) atoms serve as a stable isotope label that can be detected and quantified using mass spectrometry-based techniques. This allows for highly sensitive and specific tracing of de novo DNA synthesis in both in vitro and in vivo research models. This method provides a powerful alternative to traditional radioisotope labeling, avoiding the hazards associated with radioactivity.

Compatibility with Immunohistochemical Staining and Advanced Microscopy in Research Settings

A significant advantage of using nucleoside analogs like this compound is their compatibility with other cellular analysis techniques, including immunohistochemistry (IHC) and advanced microscopy. After labeling cells with the deuterated analog, tissues can be processed for IHC to detect specific proteins of interest. This allows for the simultaneous analysis of cell proliferation and the expression of various cellular markers within the same sample. Furthermore, the labeled cells can be visualized using advanced microscopy techniques, providing high-resolution spatial information about the proliferating cells within their native tissue context. While the detection of the d5 label itself is not typically done through microscopy, the co-localization with fluorescently tagged antibodies in IHC provides a powerful correlative imaging approach.

Utilization as a Research Probe for Studying Nucleic Acid Dynamics and Cellular Processes

5-Ethyl-2'-deoxyuridine, as an analog of thymidine, can be incorporated into the DNA of dividing cells nih.gov. The deuterated version, this compound, retains this property, making it an effective probe for monitoring DNA synthesis and turnover. The key advantage of the deuterium label is that it introduces a mass shift without significantly altering the molecule's chemical properties, allowing it to be traced within cellular systems using mass spectrometry-based techniques.

Tracing DNA Replication and Repair:

Researchers can introduce 5-Et-dU-d5 to cell cultures or animal models to label newly synthesized DNA. By tracking the incorporation and subsequent dilution of the deuterated nucleoside over time, it is possible to study the kinetics of DNA replication and the dynamics of DNA repair processes. For instance, in studies of cellular proliferation, the amount of incorporated 5-Et-dU-d5 can provide a quantitative measure of S-phase progression.

Nucleic Acid Metabolism Studies:

The metabolic fate of this compound can be followed to elucidate the pathways of nucleoside metabolism. Once introduced into a biological system, the compound can be traced through various enzymatic modifications, providing insights into the activities of kinases, phosphorylases, and other enzymes involved in nucleotide synthesis and degradation.

The use of specifically deuterated nucleotides is a powerful technique for elucidating mechanistic details of nucleic acid processes scienceopen.com. Selective deuteration at specific carbon atoms allows for the measurement of deuterium kinetic isotope effects on hydrogen atom abstraction, providing a high-resolution analysis of nucleic acid structure and function scienceopen.com. While not the ethyl group, the synthesis of 3'-deuterated pyrimidine (B1678525) nucleosides and their incorporation into DNA has been demonstrated, highlighting the feasibility and utility of site-specific deuteration in studying DNA biosynthesis nih.gov.

Table 1: Potential Applications of this compound as a Research Probe

Research Area Application of 5-Et-dU-d5 Analytical Technique Information Gained
DNA Replication Pulse-chase labeling of newly synthesized DNA Mass Spectrometry Rate of DNA synthesis, cell cycle kinetics
DNA Repair Monitoring the removal and replacement of damaged DNA segments Mass Spectrometry Efficiency and pathways of DNA repair mechanisms
Nucleoside Metabolism Tracing the metabolic conversion of the nucleoside analog LC-MS/MS Identification of metabolic enzymes and pathways
Nucleic Acid Dynamics Probing structural changes and interactions of DNA NMR Spectroscopy Conformational dynamics of DNA containing the analog

Research into Isotope Effects on Enzyme Kinetics and Reaction Mechanisms

The substitution of hydrogen with deuterium in the ethyl group of 5-Ethyl-2'-deoxyuridine creates a heavier molecule, which can lead to a kinetic isotope effect (KIE) in enzyme-catalyzed reactions. The C-D bond has a lower zero-point energy than a C-H bond, and therefore requires more energy to break. This difference in bond energy can result in a slower reaction rate when a C-D bond is cleaved in the rate-determining step of a reaction.

Investigating Enzyme Mechanisms:

By comparing the rate of an enzymatic reaction with 5-Ethyl-2'-deoxyuridine versus this compound, researchers can determine if the cleavage of a C-H bond in the ethyl group is involved in the rate-limiting step of the reaction. This information is crucial for understanding the catalytic mechanism of enzymes that metabolize this nucleoside analog. For example, enzymes involved in the degradation of the ethyl group could be studied using this approach.

Heavy-atom isotope effects are a valuable tool for probing chemical and enzymatic mechanisms, providing information about the bonding environment of the isotopically substituted atom in the transition state ufl.edu. While the deuterium in 5-Et-dU-d5 is not directly on a heavy atom, the principle of using isotopic substitution to understand reaction mechanisms is well-established.

Probing the Active Sites of Enzymes:

The magnitude of the kinetic isotope effect can also provide information about the geometry of the enzyme's active site and the transition state of the reaction. A large KIE suggests that the C-H bond is significantly broken in the transition state, while a small or non-existent KIE may indicate that C-H bond cleavage is not the rate-limiting step or that the transition state is more reactant-like.

Studies with fully deuterated enzymes have shown that protein mass and dynamics can influence the chemical step at the catalytic site pnas.org. While 5-Et-dU-d5 involves substrate deuteration, it highlights the sensitivity of enzymatic reactions to isotopic substitution. The kinetic isotope effect due to hydrogen and deuterium substitution is linked to quantum tunneling effects in some enzymatic reactions plos.org.

Table 2: Theoretical Kinetic Isotope Effects (KIE) for C-H Bond Cleavage

Enzyme Class Potential Reaction at Ethyl Group Expected kH/kD Mechanistic Insight
Cytochrome P450s Hydroxylation > 1 C-H bond cleavage is at least partially rate-limiting
Dehydrogenases Oxidation > 1 Hydride transfer from the ethyl group is involved in the rate-determining step
Other catabolic enzymes Degradation of the ethyl side chain Variable Involvement of C-H bond cleavage in the metabolic pathway

It is important to note that while the principles described are well-established in the study of enzyme kinetics and nucleic acid dynamics, specific published research detailing the use of this compound is limited. The applications discussed are based on the known utility of its non-deuterated counterpart and the general application of stable isotope labeling in mechanistic biological studies.

Future Directions and Emerging Research Avenues for 5 Ethyl 2 Deoxyuridine D5

Integration with Advanced Omics Technologies for Systems Biology Research

Systems biology relies on the comprehensive analysis of biological systems through the integration of large-scale datasets from genomics, proteomics, lipidomics, and metabolomics. In this context, deuterated compounds are indispensable tools for ensuring the accuracy and reproducibility of quantitative measurements.

In mass spectrometry (MS)-based proteomics and lipidomics, the use of stable-isotope-labeled internal standards (SILS) is the gold standard for achieving precise and accurate quantification. acs.orgnih.gov 5-Ethyl-2'-deoxyuridine-d5 serves as an ideal internal standard for the quantification of its non-deuterated (protio) counterpart in complex biological samples. Because it co-elutes with the analyte during chromatography and has nearly identical ionization efficiency but a distinct mass, it can effectively correct for variations in sample extraction, processing, and instrument response. scispace.com

The application of deuterated standards is crucial for determining protein conformations through hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS). acs.org While not a direct application of this compound itself, the principles of using deuterium to probe molecular structures are well-established in the broader proteomics field.

Feature of an Ideal Internal StandardHow this compound Fulfills the Role
Chemical Similarity Nearly identical chemical and physical properties to the analyte (5-Ethyl-2'-deoxyuridine).
Chromatographic Co-elution Elutes at the same retention time as the analyte in liquid chromatography (LC), ensuring simultaneous analysis.
Distinct Mass Signal Easily distinguishable from the analyte by mass spectrometry due to the mass difference of the deuterium atoms.
No Isotopic Interference The heavy isotope label does not interfere with the measurement of the light (protio) analyte.
Stability The carbon-deuterium bonds are stable and do not undergo back-exchange under typical analytical conditions.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, benefits immensely from the use of deuterated standards. nih.gov The use of this compound as an internal standard in metabolomics studies allows for the robust quantification of the parent nucleoside, minimizing errors introduced by matrix effects from complex biological fluids like plasma or urine.

Furthermore, stable isotope tracers are pivotal for metabolic flux analysis, which delineates active metabolic pathways. scispace.com By introducing a labeled compound into a biological system, researchers can trace the path of the label through various downstream metabolites, providing a dynamic view of cellular physiology. This approach can be used to understand how cells process nucleoside analogues and how metabolic pathways are altered in disease states. scispace.com

Experimental StepPotential Source of VariabilityHow a Deuterated Standard Corrects It
Sample Collection & Storage Analyte degradation.Standard is added at the first step, accounting for degradation during processing.
Sample Preparation (e.g., Extraction) Incomplete or variable recovery of the analyte.The standard's recovery is assumed to be identical to the analyte's, allowing for normalization.
LC-MS Analysis Fluctuation in instrument sensitivity or ionization suppression/enhancement (matrix effect).The standard experiences the same fluctuations, and the ratio of analyte-to-standard signal remains constant.

Development of Novel Deuterated Nucleoside Analogue Probes for Specific Biological Targets

Deuterated nucleosides and nucleotides are valuable chemical probes for investigating the structure and function of nucleic acids and the mechanisms of enzymes that interact with them. scienceopen.com Specifically deuterated nucleotides can be incorporated into DNA or RNA for nuclear magnetic resonance (NMR) spectroscopy studies, where the deuterium substitution simplifies complex spectra, allowing for clearer structural analysis. scienceopen.combiosyn.comgoogle.com

While specific research on this compound as a probe is emerging, its potential applications can be extrapolated from established methodologies:

Enzyme Mechanism Studies: The kinetic isotope effect (KIE) can be exploited to study enzymes that metabolize 5-Ethyl-2'-deoxyuridine, such as pyrimidine (B1678525) nucleoside phosphorylases. nih.gov A slower rate of cleavage for the deuterated compound can provide evidence that C-H bond breaking at the ethyl group is part of the rate-limiting step of a metabolic reaction.

NMR Spectroscopy: Incorporation of this compound into synthetic oligonucleotides could be used to probe DNA structure and dynamics in solution. biosyn.com

Computational Modeling and Simulation of Deuterium-Labeled Compound Interactions and Dynamics

Computational chemistry provides powerful tools to predict and understand the consequences of isotopic substitution. acs.org Modeling and simulation can be used to investigate how the substitution of hydrogen with deuterium in this compound affects its molecular properties and interactions.

The primary focus of such modeling is the deuterium kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. nih.gov Computational models can calculate this difference in activation energy to predict the magnitude of the KIE for specific metabolic reactions, such as those mediated by cytochrome P450 enzymes. nih.gov These simulations can guide the design of deuterated drugs by identifying the most effective positions for deuteration to slow metabolism and improve pharmacokinetic profiles. researchgate.net

Parameter StudiedComputational MethodResearch Question Addressed
Bond Strength / Vibrational Energy Density Functional Theory (DFT)What is the predicted difference in activation energy for C-H vs. C-D bond cleavage?
Enzyme-Substrate Binding Molecular Docking, Molecular Dynamics (MD)Does deuteration alter the binding affinity or orientation of the nucleoside in an enzyme's active site?
Reaction Rate (KIE) Quantum Mechanics/Molecular Mechanics (QM/MM)What is the predicted rate difference for the metabolism of the deuterated vs. non-deuterated compound?
Conformational Changes Molecular Dynamics (MD)Does the heavier isotope influence the flexibility or preferred conformation of the ethyl group?

Applications in Drug Metabolism and Disposition (DMD) Research (excluding human clinical trials)

One of the most significant applications of deuterated compounds is in preclinical drug metabolism and disposition (DMD) or pharmacokinetic (PK) studies. acs.orgresearchgate.net Deuteration can intentionally alter the metabolic profile of a drug, often leading to improved properties. nih.gov

The parent compound, 5-Ethyl-2'-deoxyuridine, undergoes metabolic cleavage of its glycosidic bond and is subject to presystemic metabolism. nih.gov Preclinical studies in rats and mice have characterized its pharmacokinetic parameters. nih.gov

This compound is an invaluable tool for these preclinical DMD studies in several ways:

Metabolite Identification: A mixture of deuterated and non-deuterated compound can be administered to animal models. The resulting metabolites will appear as distinctive doublet peaks in the mass spectrum, simplifying their identification against the complex background of endogenous molecules. scispace.com

Investigating Metabolic Switching: By blocking a primary metabolic site through deuteration (the KIE), drug metabolism may shift to alternative pathways. Comparing the metabolites of the deuterated and non-deuterated forms can reveal these secondary "shunt" pathways.

The table below summarizes known pharmacokinetic parameters for the non-deuterated 5-Ethyl-2'-deoxyuridine in mice and speculates on the potential impact of deuteration based on the principles of the kinetic isotope effect.

Pharmacokinetic Parameter (in Mice)Reported Value for 5-Ethyl-2'-deoxyuridine nih.govHypothesized Impact of Deuteration (d5)
Distribution Half-life (t½α) 1.4 ± 0.7 minUnlikely to change significantly.
Elimination Half-life (t½β) 24.1 ± 2.9 minMay increase if metabolism at the ethyl group is rate-limiting for clearance.
Mean Residence Time (MRT) 25.8 ± 4.9 minMay increase, reflecting a longer persistence in the body.
Bioavailability (Oral) 49%May increase due to reduced presystemic (first-pass) metabolism.
Metabolite Formation (5-Ethyluracil) Significant, especially after oral dosing.The rate of formation may decrease, leading to higher parent drug exposure.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing 5-Ethyl-2'-deoxyuridine-d5 with isotopic purity?

Synthesis typically involves deuterium incorporation via catalytic exchange or modified nucleoside synthesis routes. For example, hypobromite addition to 5-ethyl-2'-deoxyuridine (EDU) has been adapted for isotopic labeling . Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>98%). Ensure rigorous purification via HPLC to remove non-deuterated byproducts .

Q. How can researchers detect this compound incorporation into DNA in cell proliferation assays?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for precise quantification of deuterated nucleosides. For spatial localization, combine with immunohistochemistry using antibodies cross-reactive with non-deuterated analogs (e.g., anti-BrdU antibodies), though validation for deuterated forms is critical .

Q. What experimental controls are essential when using this compound in cell culture studies?

Include (1) a negative control (no nucleoside added) to assess background DNA synthesis, (2) a positive control (e.g., non-deuterated EDU) to validate detection methods, and (3) a cytotoxicity assay (e.g., MTT) to rule out dose-dependent effects. Optimize incubation time (e.g., 6–24 hours) and concentration (10–50 µM) based on cell type .

Advanced Research Questions

Q. How can pharmacokinetic modeling resolve discrepancies in this compound biodistribution data across murine and human cell lines?

Apply compartmental pharmacokinetic models to account for species-specific metabolic rates. For example, murine studies show rapid lung accumulation of EDU prodrugs, whereas human cells may exhibit slower uptake due to differences in nucleoside transporters. Use radiolabeled analogs (e.g., [¹⁴C]-EDU) for cross-validation .

Q. What strategies address contradictory results in this compound uptake efficiency under hypoxic versus normoxic conditions?

Hypoxia can alter nucleoside transporter expression (e.g., ENT1/2). Perform qPCR or western blotting to quantify transporter levels under both conditions. Combine with siRNA knockdown to isolate transporter-specific effects .

Q. How can researchers enhance detection sensitivity of this compound in complex biological matrices?

Use isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard (e.g., ¹³C-labeled EDU). For low-abundance samples, employ nano-LC coupled with high-resolution MS (HRMS) to improve signal-to-noise ratios .

Q. What methodologies optimize the stability of this compound prodrugs in aqueous buffers?

Assess prodrug stability via accelerated degradation studies (pH 7.4, 37°C) monitored by HPLC. Modify prodrug design (e.g., dihydro derivatives) to reduce hydrolysis. Use deuterium isotope effects to slow metabolic degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Store desiccated at -20°C to prevent decomposition. Use nitrile gloves (tested for permeability) and safety goggles. Avoid inhalation by working in a fume hood. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.